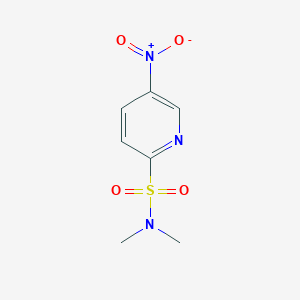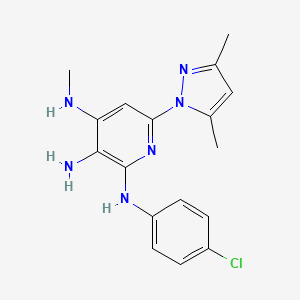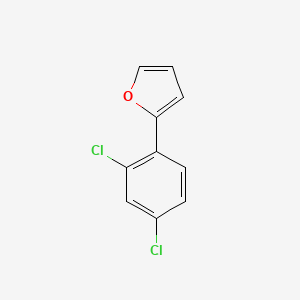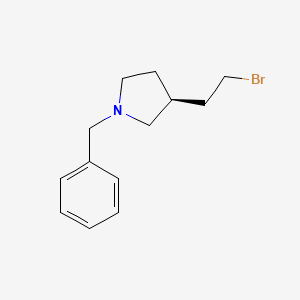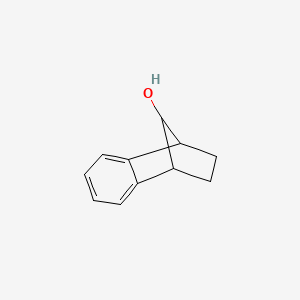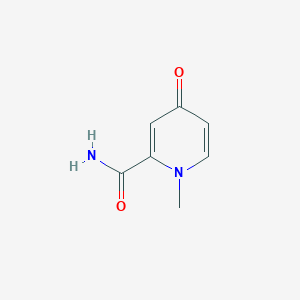
dl-2,3-Dichloro-1,4-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dl-2,3-Dichloro-1,4-butanediol: is an organic compound with the molecular formula C4H8Cl2O2. It is a white to almost white powder or crystalline solid. This compound is used in various chemical synthesis processes and has applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing dl-2,3-Dichloro-1,4-butanediol involves the reaction of cis-1,4-dichloro-2-butene with potassium permanganate in a mixture of water and acetone. The reaction is carried out at a temperature of 0-5°C for about 5 hours. The product is then purified through a series of steps including filtration, distillation, and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process involves the use of large reactors and purification systems .
Analyse Chemischer Reaktionen
Types of Reactions: dl-2,3-Dichloro-1,4-butanediol undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
dl-2,3-Dichloro-1,4-butanediol is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and intermediates
Wirkmechanismus
The mechanism of action of dl-2,3-Dichloro-1,4-butanediol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dichlorobutane-2,3-diol
- 2,3-Dibromo-1,4-butanediol
- 1,4-Dichloro-2-butanol
Comparison: dl-2,3-Dichloro-1,4-butanediol is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a valuable compound in various chemical and biochemical applications .
Eigenschaften
CAS-Nummer |
2736-78-9 |
|---|---|
Molekularformel |
C4H8Cl2O2 |
Molekulargewicht |
159.01 g/mol |
IUPAC-Name |
2,3-dichlorobutane-1,4-diol |
InChI |
InChI=1S/C4H8Cl2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2 |
InChI-Schlüssel |
BDFQFJDIIIRPBO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(CO)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


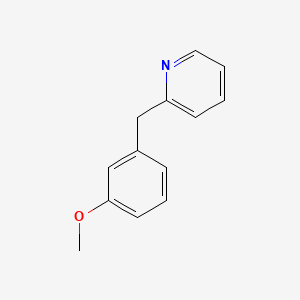
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
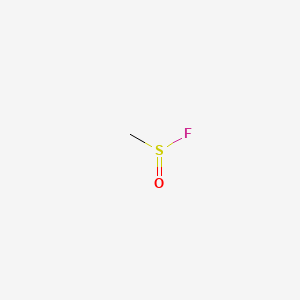
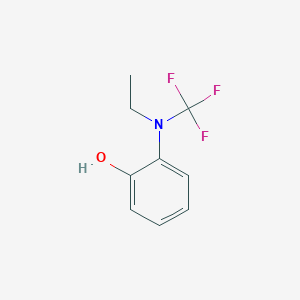
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
